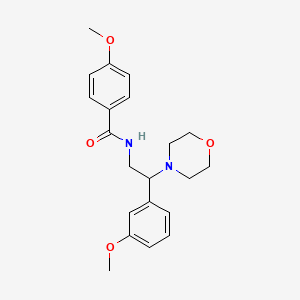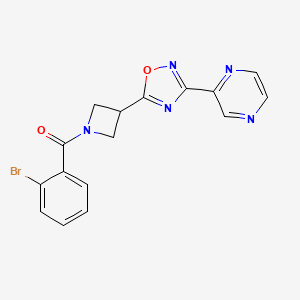
3-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other compounds. For example, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials . Another example is the Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, which were synthesized by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing a carbonyl group .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and computational chemistry techniques. For example, the structure of 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane was determined to have a molecular weight of 206.36 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For example, 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane was found to have a melting point of 176-177 °C, a boiling point of 146 °C, and a density of 0.968 g/mL at 20 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of derivatives of imidazolidine-2,4-diones, which include the core structure of the mentioned compound. For instance, research on the synthesis of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones has been conducted to explore their potential as stimulators of insulin release, highlighting their relevance in medicinal chemistry and potential therapeutic applications beyond conventional drug use scenarios (Kashif, Ahmad, & Hameed, 2008).
Applications in Materials Science
In materials science, the synthesis of novel polymers based on imidazolidine derivatives has been studied, revealing that these compounds can be incorporated into polymers to enhance their thermal properties. This suggests potential applications in developing new materials with improved stability and performance for industrial applications (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Antibacterial Applications
Research has also explored the antibacterial properties of imidazolidine-2,4-dione derivatives. A study on the novel synthesis route for nanofibers derived from these compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential use in developing new antibacterial agents and materials for healthcare and sanitation (Maddah, 2016).
Biological Activities
In the biological domain, derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for various biological activities, including hypoglycemic effects and potential anticancer properties. This underscores the versatility of these compounds in biomedical research, where they can serve as lead compounds for the development of new therapeutic agents (Hussain et al., 2015).
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, tryptamine, which bears a close structural and chemical similarity to the neurotransmitter serotonin and to melatonin, plays a key role in the daily behavioral and physiological states of humans .
Safety and Hazards
Safety data sheets provide information on the hazards of a compound and how to handle it safely. For example, N-(2-Aminoethyl)acetamide is considered hazardous and causes severe skin burns and eye damage . Similarly, Tris(2-aminoethyl)amine is also considered hazardous and is toxic if swallowed and fatal in contact with skin .
Orientations Futures
The future directions of research on a compound depend on its potential applications. For example, a study found that the adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde . This suggests potential applications in air purification.
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-7(2)5(11)10(4-3-8)6(12)9-7;/h3-4,8H2,1-2H3,(H,9,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVISQQCJVDUFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile](/img/structure/B2814505.png)
![3-[(1,1-Dioxothian-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2814509.png)

![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid](/img/structure/B2814514.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814517.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid](/img/structure/B2814520.png)
![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)
![2-(4-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2814522.png)
![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)